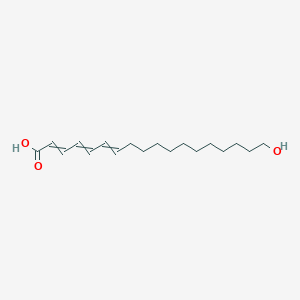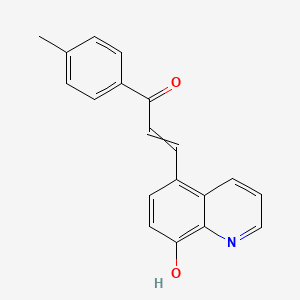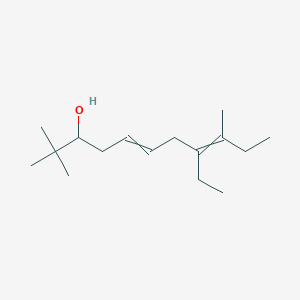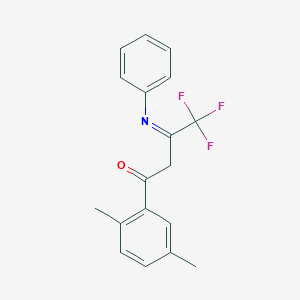![molecular formula C10H15N3O4S B14199725 Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate CAS No. 919773-05-0](/img/structure/B14199725.png)
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethyl ester, an aminoethyl carbamoyl group, and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 6-bromo-3-pyridinesulfonic acid with ethyl carbamate in the presence of a base, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
科学研究应用
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific types of chemical reactions that are not possible with carboxylate analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
919773-05-0 |
|---|---|
分子式 |
C10H15N3O4S |
分子量 |
273.31 g/mol |
IUPAC 名称 |
ethyl 6-(2-aminoethylcarbamoyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C10H15N3O4S/c1-2-17-18(15,16)8-3-4-9(13-7-8)10(14)12-6-5-11/h3-4,7H,2,5-6,11H2,1H3,(H,12,14) |
InChI 键 |
QNFYGZVQBOJSIF-UHFFFAOYSA-N |
规范 SMILES |
CCOS(=O)(=O)C1=CN=C(C=C1)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


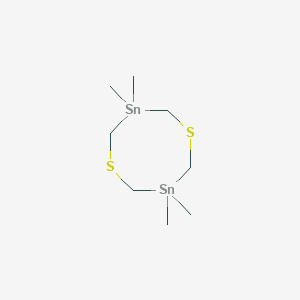
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
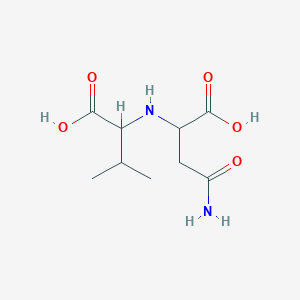
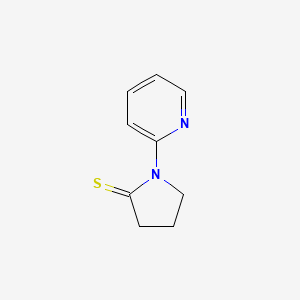
propanedinitrile](/img/structure/B14199672.png)
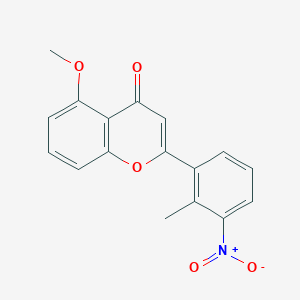
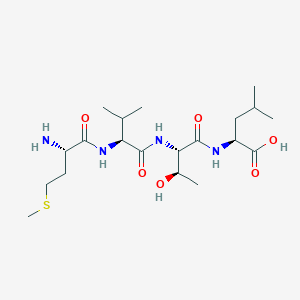
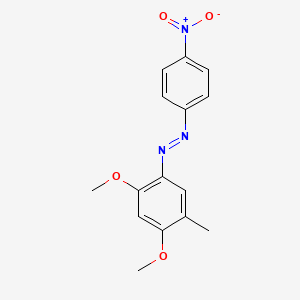
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
